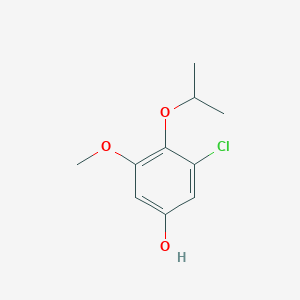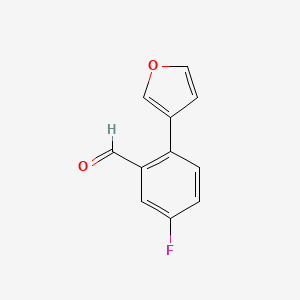
5-Fluoro-2-(furan-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(furan-3-yl)benzaldehyde is a fluorinated aldehyde containing a furan group. . The presence of both a fluorine atom and a furan ring in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of furan, although this process can be non-selective . An alternative approach involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce the desired fluorinated compound .
Industrial Production Methods
Industrial production methods for 5-Fluoro-2-(furan-3-yl)benzaldehyde are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(furan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-Fluoro-2-(furan-3-yl)benzoic acid.
Reduction: Formation of 5-Fluoro-2-(furan-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-(furan-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(furan-3-yl)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine atom and furan ring may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(furan-3-yl)benzaldehyde: Another fluorinated furan derivative with similar structural features.
3-Fluorobenzofuran: A related compound with a fluorine atom on the benzofuran ring.
2-Trifluoromethylfuran: A compound with a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
5-Fluoro-2-(furan-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the furan ring, which imparts distinct chemical and biological properties. Its combination of fluorine and furan functionalities makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H7FO2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
5-fluoro-2-(furan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-1-2-11(9(5-10)6-13)8-3-4-14-7-8/h1-7H |
Clé InChI |
HYUXIPRRXCHGHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C=O)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


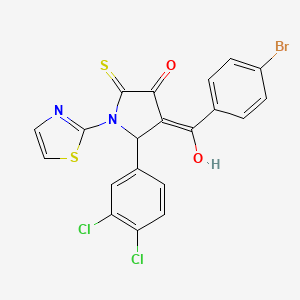
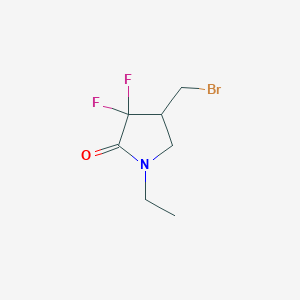
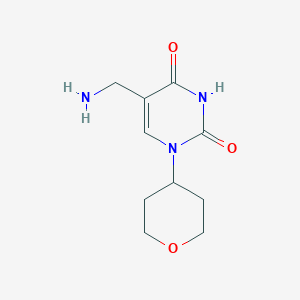
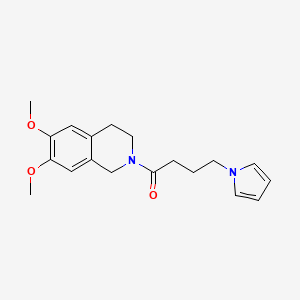
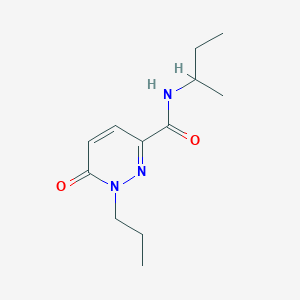
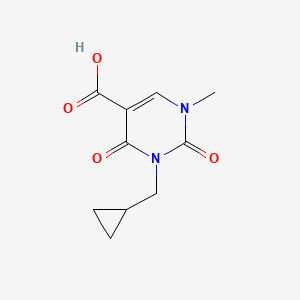
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881922.png)
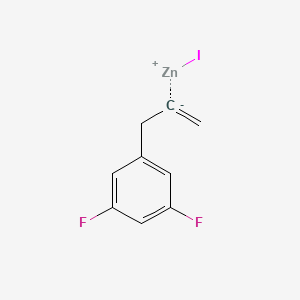
![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
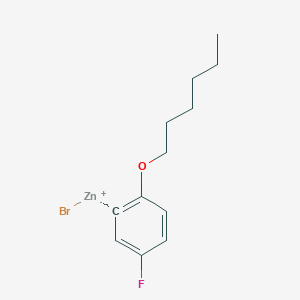
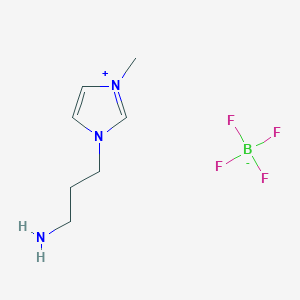
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)
